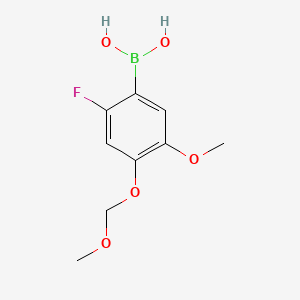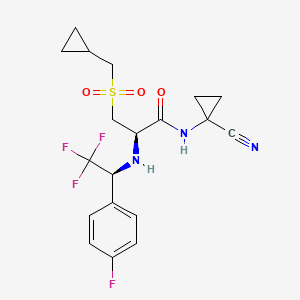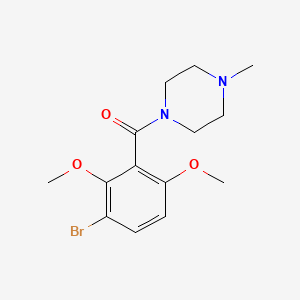
N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an aminophenyl group and a dioxobutyl group attached to a central oxobutanamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide typically involves the reaction of 2-aminophenylamine with a suitable dioxobutyl derivative under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and amide formation. Common reagents used in the synthesis may include acyl chlorides, anhydrides, and catalysts such as Lewis acids.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aminophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide involves its interaction with specific molecular targets. The aminophenyl group may interact with enzymes or receptors, while the dioxobutyl group can modulate the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide: can be compared with other amides such as N-(2-aminophenyl)-N-(1,3-dioxobutyl)-2-oxobutanamide or N-(2-aminophenyl)-N-(1,3-dioxobutyl)-4-oxobutanamide.
Differences: The position and nature of the oxo groups can significantly influence the compound’s chemical properties and reactivity.
Uniqueness
The unique combination of the aminophenyl and dioxobutyl groups in this compound imparts specific chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C14H16N2O4 |
|---|---|
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-3-oxo-N-(3-oxobutanoyl)butanamide |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)7-13(19)16(14(20)8-10(2)18)12-6-4-3-5-11(12)15/h3-6H,7-8,15H2,1-2H3 |
Clé InChI |
ODKDDSSGLNTJMH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)N(C1=CC=CC=C1N)C(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
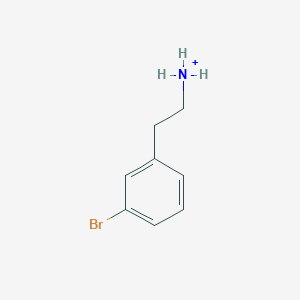
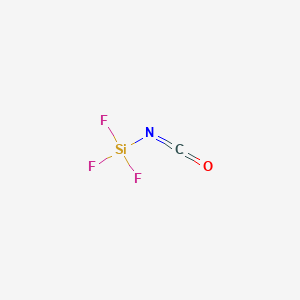
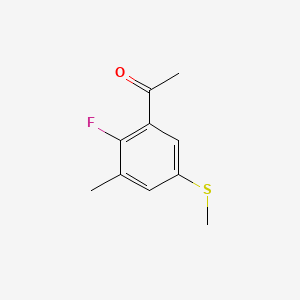
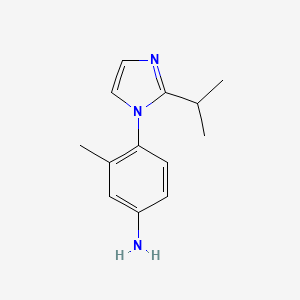
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
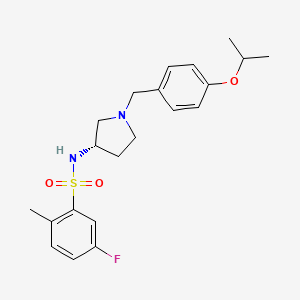
![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)
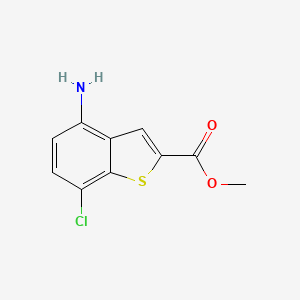
![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
